(R)-Zopiclone (R)-Zopiclone (5R)-zopiclone is the (5R)-enantiomer of zopiclone. It is an enantiomer of an eszopiclone.
Brand Name: Vulcanchem
CAS No.: 138680-08-7
VCID: VC0114068
InChI: InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/t16-/m1/s1
SMILES: CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Molecular Formula: C17H17ClN6O3
Molecular Weight: 388.8 g/mol

(R)-Zopiclone

CAS No.: 138680-08-7

Reference Standards

VCID: VC0114068

Molecular Formula: C17H17ClN6O3

Molecular Weight: 388.8 g/mol

(R)-Zopiclone - 138680-08-7

CAS No. 138680-08-7
Product Name (R)-Zopiclone
Molecular Formula C17H17ClN6O3
Molecular Weight 388.8 g/mol
IUPAC Name [(7R)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate
Standard InChI InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/t16-/m1/s1
Standard InChIKey GBBSUAFBMRNDJC-MRXNPFEDSA-N
Isomeric SMILES CN1CCN(CC1)C(=O)O[C@@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
SMILES CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Canonical SMILES CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Description (5R)-zopiclone is the (5R)-enantiomer of zopiclone. It is an enantiomer of an eszopiclone.
Synonyms (R)-4-Methyl-6-(5-chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-yl-1-piperazinecarboxylic Acid; (-)-Zopiclone; ((-)-(5R)-6-(5-_x000B_Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate);
PubChem Compound 941731
Last Modified Nov 11 2021
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